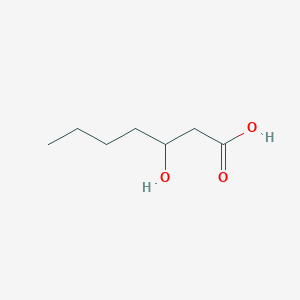

3-hydroxyheptanoic Acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSIXNFGTZQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-37-2 | |

| Record name | Heptanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00388971 | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-29-0 | |

| Record name | 3-Hydroxyheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxyheptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Biotechnological Production of R 3 Hydroxyheptanoic Acid

Microbial Biosynthesis Pathways

Microorganisms, particularly certain bacterial species, are capable of synthesizing and accumulating polyesters known as polyhydroxyalkanoates (PHAs) as intracellular carbon and energy reserves. ethz.chfrontiersin.org These PHAs can be subsequently broken down to yield their constituent (R)-3-hydroxyalkanoic acid monomers, including (R)-3-hydroxyheptanoic acid. ethz.chnih.gov

Polyhydroxyalkanoate (PHA) Accumulation and Intracellular Depolymerization

The production of (R)-3-hydroxyheptanoic acid often begins with the accumulation of medium-chain-length PHAs (mcl-PHAs) within bacterial cells. nih.govfrontiersin.org When the cells are subjected to specific environmental conditions, such as nutrient limitation in the presence of an excess carbon source, they trigger the synthesis and storage of these polymers. ethz.chnih.gov Subsequently, by altering the external conditions to promote the in vivo depolymerization of these intracellular PHA granules, the constituent monomers are released. nih.govnih.gov

Pseudomonas putida strains, notably GPo1 and KT2442, are well-recognized for their ability to produce mcl-PHAs. researchgate.netethz.chnih.gov These bacteria can accumulate significant amounts of PHA, which can then be harnessed for the production of (R)-3-hydroxyalkanoic acids. For instance, Pseudomonas putida GPo1 has been successfully used to produce a variety of (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid, through the in vivo depolymerization of accumulated PHA. ethz.chnih.gov

The composition of the accumulated PHA, and consequently the type of (R)-3-hydroxyalkanoic acid monomer produced, is heavily influenced by the carbon source provided to the bacteria. google.com When Pseudomonas putida KT2440 is cultivated with nonanoic acid as the primary carbon source, it accumulates a PHA copolymer primarily composed of (R)-3-hydroxynonanoic acid and (R)-3-hydroxyheptanoic acid monomers. mdpi.com Specifically, the resulting polymer, polyhydroxynonanoate (PHN), was found to have a molar ratio of (R)-3-hydroxynonanoic acid to (R)-3-hydroxyheptanoic acid of 7:3. mdpi.com This demonstrates the direct role of the precursor fatty acid in determining the monomeric composition of the resulting PHA.

The release of (R)-3-hydroxyalkanoic acid monomers from intracellular PHA stores is achieved through a process known as in vivo depolymerization. nih.govnih.gov This process is triggered by shifting the environmental conditions of the PHA-laden cells, such as placing them in a carbon-free medium or altering the pH. nih.govfrontiersin.org Studies have shown that for Pseudomonas species, a high pH environment promotes the activity of intracellular PHA depolymerases, leading to the breakdown of the polymer and the subsequent secretion of the monomers into the extracellular medium. researchgate.netnih.gov For example, in Pseudomonas putida Bet001, the rate and extent of in vivo depolymerization were found to be optimal in a Tris-HCl buffer at pH 9. nih.gov The direct products of this depolymerization match the monomeric composition of the original PHA, indicating an exo-type reaction mechanism for the in vivo process. nih.gov

Engineered Microbial Systems for Enhanced Yields

To improve the efficiency and yield of (R)-3-hydroxyheptanoic acid production, researchers have turned to metabolic engineering. By genetically modifying microbial strains, it is possible to enhance the natural production pathways and channel metabolic flux towards the desired product.

Genetic Engineering Strategies for Overexpression of Key Enzymes (e.g., phaZ, fadL, fadD)

A key strategy for boosting the production of medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs) involves the overexpression of specific genes that play crucial roles in fatty acid transport, activation, and PHA metabolism. oup.comnih.gov In Pseudomonas putida KT2442, the overexpression of the polyhydroxyalkanoate depolymerase gene (phaZ), the long-chain fatty acid transport protein gene (fadL), and the acyl-CoA synthetase gene (fadD) has been shown to significantly increase the production of extracellular mcl-3HAs. oup.comnih.gov

The protein FadL is responsible for transporting free fatty acids from the extracellular environment into the cytoplasm. oup.com Once inside, the enzyme FadD activates the fatty acid to its corresponding acyl-CoA thioester. oup.comnih.gov This activation is a critical step for the fatty acid to enter the β-oxidation pathway, which provides the precursors for PHA synthesis. oup.com The intracellular PHA is then degraded by the overexpressed PHA depolymerase, encoded by phaZ, leading to the release of 3HA monomers. oup.com

A study demonstrated that a recombinant P. putida KT2442 strain harboring the phaZ gene from Pseudomonas stutzeri 1317, along with fadL from P. putida KT2442 and fadD from Escherichia coli MG1655, achieved a production of 2.32 g/L of extracellular 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO) in shake flask experiments. oup.comoup.com In a fed-batch fermentation process, this engineered strain produced 5.8 g/L of these mcl-3HAs. oup.comnih.gov This combined approach of enhancing fatty acid uptake and activation, coupled with efficient PHA depolymerization, presents a powerful strategy for the overproduction of mcl-3HAs.

Table 1: Production of mcl-3HAs by Engineered Pseudomonas putida KT2442

| Strain | Genetic Modification | Substrate | Product(s) | Titer (g/L) - Shake Flask | Titer (g/L) - Fed-batch |

|---|---|---|---|---|---|

| P. putida KT2442 (pYZPst01) | Overexpression of phaZ | Sodium octanoate | 3HHx and 3HO | 1.37 oup.comnih.gov | - |

Engineered Microbial Systems for Enhanced Yields

Metabolic Flux Redirection in Host Organisms (e.g., Escherichia coli)

Metabolic engineering of host organisms like Escherichia coli is a key strategy for producing (R)-3-hydroxyalkanoic acids (RHAs), including (R)-3-hydroxyheptanoic acid. nih.gov This involves redirecting the flow of metabolites within the cell to favor the synthesis of the desired product. In E. coli, which does not naturally produce polyhydroxyalkanoates (PHAs), the production of RHAs can be achieved by introducing heterologous genes from PHA-producing bacteria. nih.gov

A common approach involves expressing a PHA synthetic operon and a gene encoding a PHA-degrading enzyme (depolymerase) in E. coli. researchgate.net For instance, the PHA biosynthesis genes from Ralstonia eutropha can be introduced to produce the polymer, which is then broken down into its monomeric units, such as (R)-3-hydroxybutyric acid, by a co-expressed depolymerase. nih.govresearchgate.net This strategy, known as in vivo depolymerization, has been a foundational method for producing various RHAs. nih.govresearchgate.net

Further metabolic modifications can enhance production. Deletion of genes involved in competing pathways, such as fadR, which regulates fatty acid degradation, can prevent the upregulation of enzymes that would otherwise consume the precursors needed for RHA synthesis. researchgate.net Similarly, disrupting the pta gene, which is involved in acetate (B1210297) formation, in a stable recombinant E. coli strain has been shown to be effective for producing (R)-3-hydroxybutyric acid. nih.gov To increase the pool of precursors for medium-chain-length (mcl)-PHAs, which includes (R)-3-hydroxyheptanoic acid, overexpression of genes like phaG (3-hydroxyacyl-ACP:CoA transacylase) and knockout of tesB (thioesterase II) can redirect metabolic flux away from free fatty acid synthesis and towards the desired hydroxyacyl-CoAs.

The biosynthesis of C4–C8 3-hydroxycarboxylic acids, including 3-hydroxyheptanoic acid, from glucose has been demonstrated in engineered E. coli through the inverted fatty acid β-oxidation (iBOX) pathway. mdpi.com This pathway requires significant amounts of NADH, and engineering strains to optimize the NADH/NAD+ balance is crucial for efficient production. mdpi.com

Optimization of Fermentation Conditions for Industrial Scale Production

For the industrial-scale production of (R)-3-hydroxyheptanoic acid and other RHAs, optimizing fermentation conditions is critical. Key parameters that influence yield and productivity include carbon source, pH, temperature, and dissolved oxygen levels.

In the case of producing polyhydroxynonanoate (PHN), a polymer that can be broken down to yield a mixture of (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids, Pseudomonas putida KT244 has been successfully grown on nonanoic acid as the primary carbon source. mdpi.com In one study, this fermentation resulted in a cell dry weight (CDW) where the polymer constituted 71%, with a monomer molar ratio of 7:3 for (R)-3-hydroxynonanoic acid to (R)-3-hydroxyheptanoic acid. mdpi.comresearchgate.net

The pH of the fermentation medium is another crucial factor. For the in vivo depolymerization of intracellular PHA in P. putida, the optimal initial pH was found to be between 8 and 11. frontiersin.org Once monomer release begins, a pH of 11 was shown to be most effective, leading to over 90% decomposition of the polymer and a monomer yield of over 90% within 9 hours for certain PHAs. frontiersin.org

Control of dissolved oxygen is also important for enhancing the activity of PHA synthase, a key enzyme in the production pathway. Furthermore, fed-batch cultivation strategies have been employed to achieve high cell densities and, consequently, higher product titers. For example, a fed-batch culture of Alcaligenes latus using sucrose (B13894) as a carbon source was able to produce a high yield of (R)-3-hydroxybutyric acid. frontiersin.org While this specific example is for a different RHA, the principles of fed-batch fermentation are broadly applicable to optimize the production of other RHAs like (R)-3-hydroxyheptanoic acid.

The following table summarizes fermentation conditions for the production of PHAs that can be a source of (R)-3-hydroxyheptanoic acid.

| Host Organism | Carbon Source | Polymer Produced | Monomer Composition | Reference |

| Pseudomonas putida KT244 | Nonanoic acid | Polyhydroxynonanoate (PHN) | (R)-3-hydroxynonanoic acid and (R)-3-hydroxyheptanoic acid (7:3 molar ratio) | mdpi.comresearchgate.net |

| Pseudomonas putida CA-3 | 5-phenylvaleric acid | Polyhydroxyalkanoate (PHPV) | (R)-3-hydroxy-5-phenylpentanoic and (R)-3-hydroxy-3-phenylpropionic acids (94:6 molar ratio) | mdpi.com |

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalytic Conversion of PHA Polymers into (R)-3-Hydroxyheptanoic Acid

A significant biocatalytic approach for producing enantiomerically pure (R)-3-hydroxyalkanoic acids, including (R)-3-hydroxyheptanoic acid, is the depolymerization of bacterially synthesized polyhydroxyalkanoates (PHAs). researchgate.netacs.org This method leverages the natural ability of certain microorganisms to accumulate PHAs as intracellular storage compounds. These polymers can then be broken down into their constituent monomers.

One effective method is the in vivo depolymerization of intracellular PHA within whole cells. researchgate.netacs.org By creating conditions that promote the activity of intracellular PHA depolymerases, the stored polymer is hydrolyzed, and the resulting monomers are secreted into the surrounding medium. researchgate.netacs.org For example, Pseudomonas putida GPo1 has been used to accumulate PHAs, which are then depolymerized to yield a variety of (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyheptanoic acid. researchgate.netacs.org This process has been shown to produce monomers with a purity of over 95%. acs.orgethz.ch

The efficiency of enzymatic PHA degradation can be influenced by several factors, including the type and concentration of the lipase (B570770) or depolymerase used. nih.gov The activity of these enzymes can be enhanced by the addition of detergents and organic solvents. nih.gov For instance, the extracellular mcl-PHA depolymerase from Pseudomonas fluorescens GK13 effectively hydrolyzes poly(3-hydroxyoctanoic acid) [P(3HO)], and its activity is optimal at a pH of 9.5 and a temperature of 40°C. frontiersin.org Immobilization of the enzyme can also significantly improve the yield of monomeric products over dimeric forms. nih.gov

A study involving the fermentation of P. putida KT244 on nonanoic acid resulted in the accumulation of polyhydroxynonanoate (PHN). mdpi.com This polymer was composed of (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acid monomers in a 7:3 molar ratio, demonstrating a direct route to obtaining a mixture containing the target compound. mdpi.comresearchgate.net

Stereoselective Synthesis Using Isolated Enzymes

Isolated enzymes offer a high degree of control for the stereoselective synthesis of chiral molecules like (R)-3-hydroxyheptanoic acid. Lipases are a prominent class of enzymes used for this purpose, often in kinetic resolution processes. For example, lipase B from Candida antarctica (CALB) has been used for the stereoselective acetylation of racemic 3-hydroxybutyric acid esters. technion.ac.il Although this specific example targets a shorter-chain hydroxy acid, the principle is applicable to longer-chain substrates as well.

The enantioselectivity of lipases can be influenced by the choice of acylating agent and solvent. technion.ac.il For instance, using vinyl acetate as an acylating agent with CALB can yield (S)-ethyl-3-hydroxybutyrate, leaving the (R)-enantiomer to be recovered. technion.ac.il

Another enzymatic approach involves the use of oxidoreductases. For example, the stereoselective reduction of β-keto esters can produce chiral β-hydroxy esters. Baker's yeast has been traditionally used for the asymmetric reduction of long-chain β-keto acids. ethz.ch More specific enzyme systems, such as P450 monooxygenases, can perform stereoselective hydroxylation. P450 enzymes from various bacterial sources have been shown to preferentially form the (S)-enantiomer of α-hydroxylated fatty acids, with some achieving over 99% enantiomeric excess (ee). rsc.org While this is for α-hydroxylation, it highlights the potential of P450 systems for stereoselective synthesis.

The following table provides examples of enzymes used in stereoselective synthesis relevant to hydroxy acids.

| Enzyme | Reaction Type | Substrate Example | Product Configuration | Reference |

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution (Acetylation) | Racemic ethyl-3-hydroxybutyrate | (S)-ethyl-3-acetoxybutyrate and (R)-ethyl-3-hydroxybutyrate | technion.ac.il |

| P450Spα, P450Exα | α-hydroxylation | Medium-chain fatty acids | (S)-α-hydroxy fatty acids (>99% ee) | rsc.org |

Cascade Enzymatic Reactions for Regioselective Hydroxylation

Enzymatic cascades, where multiple enzymes work in sequence to convert a starting material to a final product, are powerful tools for complex chemical transformations like regioselective hydroxylation. These cascades can improve efficiency by minimizing intermediate purification steps and overcoming unfavorable reaction equilibria.

One example of a multi-enzyme cascade is the synthesis of 6-hydroxyhexanoic acid. nih.gov This system utilized whole E. coli cells co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration, coupled with a lipase (CAL-B) to hydrolyze the lactone intermediate. nih.gov This approach achieved a high product titer in a fed-batch reactor. nih.gov

For the regioselective hydroxylation of fatty acids, P450 monooxygenases are particularly relevant. A three- or four-step cascade has been developed in E. coli to produce ω-hydroxycarboxylic acids from oleic or ricinoleic acid. mdpi.com This demonstrates the potential to introduce hydroxyl groups at specific positions on a fatty acid backbone.

Another strategy involves combining different enzyme classes. For instance, a cascade involving a lipoxygenase (LOX), a hydroperoxide lyase (HPL), and an aldehyde dehydrogenase (ALDH) has been designed to convert linoleic acid into azelaic acid, with 9-oxononanoic acid as a key intermediate. europa.eu This highlights the ability to perform oxidative cleavage and subsequent functional group modification in a single pot.

While direct examples of cascade reactions specifically for the regioselective hydroxylation to produce this compound are not detailed in the provided context, the principles from these related systems are applicable. A hypothetical cascade could involve an initial oxidation of heptanoic acid followed by a stereoselective reduction to yield (R)-3-hydroxyheptanoic acid, potentially using engineered enzymes with tailored substrate specificity and regioselectivity. nih.gov

Chemical Synthesis Routes for Chiral (R)-3-Hydroxyheptanoic Acid

The chemical synthesis of enantiomerically pure (R)-3-hydroxyheptanoic acid often relies on stereoselective methods starting from chiral precursors or employing asymmetric catalysis. These routes provide a high degree of control over the stereochemistry of the final product.

One common strategy involves starting with a chiral building block. For example, derivatives of L-serine can be used to introduce the necessary hydroxyl and amino groups, followed by chain elongation reactions to build the heptanoic acid backbone. The stereochemical integrity is maintained throughout the synthesis and confirmed during deprotection steps.

Another approach is the asymmetric reduction of a corresponding β-keto acid or ester. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Furthermore, (R)-3-hydroxyalkanoic acids can be synthesized from bacterially produced PHAs through chemical degradation. d-nb.info Acidic methanolysis of the polymer, followed by saponification of the resulting methyl esters, yields the free hydroxy acids. researchgate.net This method has been used to produce (R)-3-hydroxyoctanoic acid with an enantiomeric excess greater than 99.9%. researchgate.net While this specific example is for a C8 acid, the process is applicable to PHAs containing C7 monomers.

A library of compounds has been synthesized starting from (R)-3-hydroxyoctanoic acid derived from bacterial PHA, demonstrating the utility of these bio-derived chiral molecules as starting materials for further chemical modification. researchgate.net Similarly, chiral amide derivatives of 3-hydroxynonanoic acid have been synthesized through various chemical procedures, showcasing the versatility of these compounds in organic synthesis. researchgate.net

Metabolic Fates and Regulation of 3 Hydroxyheptanoic Acid in Biological Systems

Mammalian Metabolic Pathways

The metabolism of 3-hydroxyheptanoic acid is intrinsically linked to the broader processes of fatty acid oxidation, a fundamental energy-generating pathway in mammals.

Integration into Mitochondrial β-Oxidation Pathways

3-hydroxy fatty acids are key intermediates in the mitochondrial β-oxidation of fatty acids. nih.gov This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. researchgate.net The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. pathbank.org this compound, as a 3-hydroxy medium-chain fatty acid, represents a direct intermediate within this spiral. Specifically, it is the product of the hydration of an enoyl-CoA and the substrate for the subsequent oxidation step catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. pathbank.org The efficiency of this pathway is crucial for tissues with high energy demands, such as the heart and skeletal muscle. mdpi.com

Endogenous Production and Turnover of 3-Hydroxy Medium-Chain Fatty Acids

3-hydroxy medium-chain fatty acids, including this compound, are endogenously produced in humans and other animals. wikipedia.org Their primary source is the incomplete β-oxidation of longer-chain fatty acids within the mitochondria. nih.gov Under normal metabolic conditions, these intermediates are efficiently processed through the β-oxidation pathway. However, their levels can fluctuate based on the metabolic state. For instance, conditions that lead to increased fatty acid oxidation can result in a higher turnover and potential accumulation of these hydroxy fatty acids. canadianinsulin.com Studies have also revealed that medium-chain fatty acids can undergo a process of elongation before they are subjected to β-oxidation, adding another layer of complexity to their metabolic regulation. nih.gov

Influence of Gut Microbiota on this compound Levels

The composition and activity of the gut microbiome can significantly impact the host's metabolome, including the levels of circulating 3-hydroxy fatty acids. Research has indicated that certain gut bacteria can produce these compounds. For example, studies have associated the consumption of yogurt containing Bifidobacterium animalis subsp. lactis with an increase in fecal levels of 3-hydroxyoctanoic acid, a close structural relative of this compound. While direct evidence for this compound is still emerging, it is known that various gut bacteria can produce a range of short-chain and medium-chain fatty acids. mdpi.comresearchgate.net These microbial metabolites can then be absorbed into the host's circulation, potentially influencing physiological processes.

Metabolic Dysregulation in Disease States

Alterations in the normal metabolic pathways can lead to the accumulation or depletion of this compound and related compounds, which can be indicative of or contribute to various disease states.

Alterations in Response to Pharmacological Interventions (e.g., Metformin)

Pharmacological agents can alter the metabolic landscape, affecting the levels of 3-hydroxy fatty acids. A notable example is the widely used anti-diabetic drug, metformin (B114582). A cross-sectional pharmacometabolomic study of patients with type 2 diabetes revealed that those undergoing metformin therapy exhibited significantly increased levels of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate. nih.govnih.gov This suggests that metformin may influence mitochondrial β-oxidation, potentially leading to an accumulation of these intermediates. canadianinsulin.com The proposed mechanism involves metformin's ability to increase fatty acid oxidation, which, if incomplete, could result in the buildup of 3-hydroxy medium-chain fatty acids. canadianinsulin.comfrontiersin.org

Table 1: Effect of Metformin on 3-Hydroxy Medium-Chain Fatty Acids in Type 2 Diabetes Patients

This interactive table summarizes findings from a study comparing metabolite levels in metformin-treated versus drug-naïve type 2 diabetes patients. nih.govfrontiersin.org

| Metabolite | Change in Metformin-Treated Group | Potential Implication |

|---|---|---|

| 3-Hydroxyoctanoate | Significant Increase | Altered mitochondrial β-oxidation |

| 3-Hydroxydecanoate | Significant Increase | Enhanced but incomplete fatty acid breakdown |

Disruptions in Peroxisomal Fatty Acid Metabolism

Peroxisomes are cellular organelles that play a crucial role in the metabolism of specific lipids, including very long-chain fatty acids and branched-chain fatty acids. mdpi.com Disorders of peroxisomal β-oxidation, such as defects in the enzyme D-bifunctional protein (D-BP), can lead to the accumulation of various fatty acid intermediates. nih.gov While peroxisomes primarily handle longer-chain fatty acids, there is an interplay between peroxisomal and mitochondrial oxidation. nih.gov Defective peroxisomal β-oxidation can cause an overload of the mitochondrial pathway, potentially leading to the accumulation of toxic fatty acid metabolites, including 3-hydroxy fatty acids. nih.gov For instance, deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a mitochondrial enzyme, are known to cause an accumulation of long-chain 3-hydroxy fatty acids. mdpi.comencyclopedia.pub In such cases, compensatory pathways like microsomal ω-oxidation can become more active, producing dicarboxylic acids that are then substrates for peroxisomal β-oxidation, further altering the metabolic balance. nih.gov

Biological Functions and Cellular Mechanisms of Action of 3 Hydroxyheptanoic Acid

Modulation of Cellular Signaling Pathways by 3-Hydroxyheptanoic Acid

This compound, a medium-chain 3-hydroxy fatty acid, exerts its biological effects by modulating several key cellular signaling pathways. Its primary mechanism of action involves serving as a ligand for specific G protein-coupled receptors (GPCRs), which triggers a cascade of intracellular events, influencing immune responses and cellular metabolism.

Agonistic Activity at G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are integral to translating extracellular stimuli into intracellular signals. youtube.com this compound and structurally similar molecules are recognized by a subset of these receptors, particularly those expressed on immune and metabolic cells.

Hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, is a Gi protein-coupled receptor that is activated by 3-hydroxylated medium-chain fatty acids, including 3-hydroxyoctanoic acid. nih.govnih.gov Upon activation by an agonist, HCA3 couples to pertussis toxin (PTX)-sensitive Gi proteins. nih.gov This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govnih.gov The resulting decrease in intracellular cAMP levels is a hallmark of HCA3 activation. nih.gov This receptor is expressed in immune cells like neutrophils, monocytes, and macrophages, as well as in adipocytes. nih.govnih.gov Activation of HCA3 is generally associated with anti-inflammatory responses and the regulation of lipolysis. nih.govbohrium.com

Table 1: Downstream Effects of HCA3 Activation

| Effector/Pathway | Consequence of Activation | Cell Types |

|---|---|---|

| Gi protein | Coupling and activation | Immune cells, Adipocytes |

| Adenylyl Cyclase | Inhibition | Immune cells, Adipocytes |

| Cyclic AMP (cAMP) | Decreased intracellular levels | Immune cells, Adipocytes |

G protein-coupled receptor 84 (GPR84) is another Gi-coupled receptor that is activated by medium-chain fatty acids. nih.gov Notably, it shares at least one agonist, 3-hydroxydecanoic acid (3HDec), with HCA3. nih.gov GPR84 is prominently expressed in innate immune cells, including neutrophils, monocytes, and macrophages. nih.govnih.gov Unlike HCA3, the activation of GPR84 typically promotes pro-inflammatory responses. nih.govnih.gov This includes stimulating chemotaxis and the release of pro-inflammatory cytokines in leukocytes and macrophages. nih.gov In human macrophages, GPR84-mediated pro-inflammatory signaling is dependent on its coupling to the hematopoietic cell-specific Gα15 protein. nih.gov This differential G-protein coupling contributes to the opposing functions of HCA3 and GPR84 in immune cells. nih.gov

The phenomenon of biased signaling, or functional selectivity, is evident in the activity of HCA3 and GPR84. nih.gov Structurally similar agonists can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways. For example, activation of HCA3 by 3-hydroxyoctanoic acid (3HO) leads to the recruitment of β-arrestin-2, a pathway not engaged by 3-hydroxydecanoic acid (3HDec). nih.govresearchgate.net This β-arrestin-2 recruitment is relevant for cell-cell adhesion. nih.gov

Conversely, GPR84 stimulation does not lead to β-arrestin-2 recruitment but causes a sustained activation of the Extracellular signal-Regulated Kinase (ERK) pathway. nih.govresearchgate.net This biased agonism is a physiological property of HCA3 and GPR84 that allows innate immune cells to differentiate between various metabolic signals and mount an appropriate response, distinguishing between endogenous, non-pathogenic compounds and those originating from external sources like bacteria. nih.gov The opposing functions of these two receptors, despite sharing an agonist and a Gi coupling pathway, highlight the complexity of signal transduction in innate immunity. nih.gov

Table 2: Biased Signaling at HCA3 and GPR84

| Receptor | Agonist Example | β-arrestin-2 Recruitment | ERK Activation | Functional Consequence |

|---|---|---|---|---|

| HCA3 | 3-Hydroxyoctanoic acid | Yes | Transient | Anti-inflammatory, Cell Adhesion |

| HCA3 | 3-Hydroxydecanoic acid | No | Transient | Anti-inflammatory |

| GPR84 | 3-Hydroxydecanoic acid | No | Sustained | Pro-inflammatory |

Influence on Intracellular Cyclic AMP (cAMP) Levels and Protein Kinase A (PKA) Activity

As HCA3 is coupled to Gi proteins, its activation by agonists like this compound leads to the inhibition of adenylyl cyclase, which in turn causes a concentration-dependent decrease in intracellular cAMP levels. nih.govnih.gov Cyclic AMP is a crucial second messenger that activates Protein Kinase A (PKA). nih.gov PKA is a key enzyme that phosphorylates numerous target proteins, regulating a wide array of cellular functions. nih.gov Therefore, by reducing cAMP levels, HCA3 activation effectively dampens PKA activity. bohrium.comnih.gov This mechanism is central to the anti-lipolytic effect of HCA3 activation in adipocytes and contributes to its immunomodulatory functions. bohrium.com

Effects on Extracellular Signal-Regulated Kinase (ERK) Activation

Activation of HCA3 also leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade. nih.gov This activation is rapid, typically peaking within minutes, and is sensitive to pertussis toxin, confirming its dependence on Gi protein activation. nih.govnih.gov Research indicates that HCA3-mediated ERK1/2 activation occurs via two distinct pathways: an early-phase activation (≤2 minutes) dependent on Phospholipase C (PLC) and Protein Kinase C (PKC), and a later-phase activation (peaking at 5 minutes) that involves matrix metalloproteinase (MMP)-mediated transactivation of the epidermal growth factor receptor (EGFR). nih.gov The Gβγ subunits of the dissociated Gi protein play a critical role in initiating these downstream signals leading to ERK phosphorylation. nih.gov In contrast to HCA3, GPR84 activation can lead to a more sustained ERK activation, which is linked to its pro-inflammatory functions. nih.govnih.gov

Antimicrobial Properties and Mechanisms of this compound

Bacteriostatic and Bactericidal Effects against Pathogenic Microorganisms

There is no specific scientific literature available that details the bacteriostatic or bactericidal effects of this compound against pathogenic microorganisms. While medium-chain fatty acids (MCFAs) and their derivatives are known to possess antimicrobial properties, often by disrupting the bacterial cell membrane, specific studies providing data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) for this compound are not present in the reviewed sources. researchgate.net Research on other 3-hydroxy fatty acids has shown antimicrobial activity, but these findings cannot be directly attributed to this compound. nih.gov

Antifungal Activities and Membrane Permeability Alterations

Specific studies on the antifungal activities of this compound and its mechanisms, such as the alteration of membrane permeability, are not available in the current scientific literature. Research on 3-hydroxy fatty acids produced by certain bacteria, like Lactobacillus plantarum, has identified antifungal properties in other chain-length variants (e.g., 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid). nih.govslu.se The proposed mechanism for these related compounds involves detergent-like properties that affect the cell membrane structure of target fungi. nih.gov However, no studies have specifically tested or confirmed this activity for this compound.

Immunomodulatory Roles of this compound

Impact on Inflammatory Responses and Cytokine Secretion

There is no direct research available detailing the impact of this compound on inflammatory responses or cytokine secretion. The immunomodulatory roles of other medium-chain 3-hydroxy fatty acids, such as 3-hydroxyoctanoic acid, are linked to their activity as agonists for G protein-coupled receptors like HCA3 and GPR84, which are involved in regulating immune functions and inflammation. nih.gov GPR84 is known to exert pro-inflammatory effects, while HCA3 is associated with anti-inflammatory responses. nih.gov However, the specific interaction of this compound with these receptors and its subsequent effect on cytokine production have not been documented.

Chemotactic Effects on Immune Cells

No studies were found that specifically investigate the chemotactic effects of this compound on immune cells. While the activation of receptors like GPR84 by related fatty acids is known to promote chemotaxis in leukocytes and macrophages, there is no evidence to confirm that this compound elicits a similar response.

Role of this compound in Cell-Cell Adhesion and Related Processes

The scientific literature lacks information regarding a specific role for this compound in cell-cell adhesion. Studies on related molecules have shown that the activation of the HCA3 receptor by 3-hydroxyoctanoic acid is relevant for cell-cell adhesion processes. nih.gov Additionally, polymers based on other 3-hydroxyalkanoates have been investigated for their ability to support cell adhesion in biomedical applications for tissue engineering, but this does not describe a direct biological role for the free this compound molecule itself. google.comsoton.ac.uknih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Hydroxyheptanoic Acid

Chromatographic Techniques for Isolation and Characterization

Chromatography is the cornerstone for the analysis of 3-hydroxyheptanoic acid, providing the essential separation from interfering compounds within complex mixtures. The choice of technique is dictated by the analytical objective, whether it be broad metabolite profiling, high-sensitivity quantification, or the determination of enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, chemical derivatization is a prerequisite to increase volatility and thermal stability. nih.govmarinelipids.ca This method is particularly valuable for metabolite profiling, allowing for the simultaneous measurement of numerous compounds in a single run.

The process typically involves the conversion of the polar carboxyl and hydroxyl groups into less polar esters and ethers, most commonly through silylation to form trimethylsilyl (B98337) (TMS) derivatives. marinelipids.cagcms.cz Electron impact (EI) is a common ionization technique used in GC-MS, which generates reproducible fragmentation patterns that serve as a chemical fingerprint for compound identification. nih.gov These mass spectra can be compared against established libraries for confident identification. Stable isotope dilution methods, where a labeled internal standard is used, can be employed for accurate quantification. nih.govnih.gov

Table 1: Example GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-23 or Rtx-2330 capillary column | marinelipids.ca |

| Injector Temperature | 250°C (Splitless mode) | marinelipids.ca |

| Carrier Gas | Helium | marinelipids.ca |

| Oven Program | Initial temp 50°C, ramped to >230°C | marinelipids.ca |

| Ionization Mode | Electron Impact (EI) at 70 eV | marinelipids.ca |

| Derivatization | Methylation followed by TMS ether formation (e.g., using BSTFA) | marinelipids.ca |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the sensitive and specific quantification of organic acids directly from biological fluids, often with minimal sample preparation. nih.govnih.gov This technique avoids the need for derivatization, which can be a time-consuming step in GC-MS analysis. semanticscholar.org

In LC-MS/MS, separation is typically achieved using reversed-phase chromatography on columns like a C18. nih.govnih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govnih.gov Electrospray ionization (ESI), particularly in the negative ion mode, is highly effective for ionizing carboxylic acids. nih.gov Tandem mass spectrometry, using multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. semanticscholar.org This specificity minimizes interference from the sample matrix. nih.govnih.gov

Table 2: Typical LC-MS/MS Conditions for Short/Medium-Chain Hydroxy Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Phenomenex Luna) | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.govnih.gov |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.govnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govsemanticscholar.org |

| Detection | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) in Bioanalytical Research

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating organic acids. sigmaaldrich.com While often coupled to a mass spectrometer for enhanced sensitivity and specificity, HPLC with other detectors like ultraviolet (UV) or electrochemical detectors can also be employed. scioninstruments.comshimadzu.comacs.org For organic acids like this compound, UV detection is possible by monitoring the absorbance of the carboxyl group in the short UV wavelength region (around 210 nm). scioninstruments.comshimadzu.com

The separation of polar organic acids can be achieved using reversed-phase columns, sometimes with 100% aqueous mobile phases at a low pH to ensure the analytes are in their protonated form. sigmaaldrich.comscioninstruments.com Ion-exclusion chromatography is another common separation mode that offers high selectivity for weak acids. shimadzu.com HPLC methods are valued for their simplicity, speed, and stability in analyzing organic acids in various samples, including food and beverages. sigmaaldrich.com

Chiral Gas Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-hydroxyheptanoic acid and (S)-3-hydroxyheptanoic acid. Distinguishing between these enantiomers is critical, as they can have different biological activities. Chiral gas chromatography is a specialized technique designed for this purpose.

This method requires the use of a chiral stationary phase (CSP) within the GC column. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. Prior to analysis, the this compound must be derivatized to increase its volatility. The choice of derivatization agent and the specific chiral column are crucial for achieving successful enantiomeric resolution.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, particularly from complex biological matrices. chromatographyonline.com The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and prepare it in a format compatible with the chosen analytical instrument.

For biological fluids like plasma or serum, a common initial step is protein precipitation, often achieved by adding a solvent like methanol or acetonitrile. nih.govnih.gov This is followed by centrifugation to remove the precipitated proteins. Liquid-liquid extraction or solid-phase extraction (SPE) may be employed for further cleanup and concentration. nih.gov

Derivatization is a chemical modification of the analyte to enhance its analytical properties. gcms.cz

For GC-MS Analysis : Silylation is the most common strategy, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. marinelipids.casigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. gcms.cz Esterification, to form methyl esters, is another common approach. colostate.edu

For HPLC Analysis : While often not required for LC-MS, derivatization can be used to improve detection for other methods like fluorescence detection. nih.gov This involves tagging the carboxylic acid group with a fluorescent molecule. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure the reaction goes to completion without forming by-products. sigmaaldrich.com

Development and Validation of Robust Bioanalytical Assays in Diverse Biological Matrices (e.g., Plasma, Urine, Feces)

The development of a robust bioanalytical assay is essential for pharmacokinetic studies and clinical diagnostics. A validated method ensures that the results are accurate, reliable, and reproducible. iqvia.com The validation process is typically conducted in accordance with guidelines from regulatory agencies. nih.govnih.gov

Key validation parameters include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results over multiple analyses (intra- and inter-day). nih.gov

Calibration Curve and Linearity : A calibration curve is generated to establish the relationship between analyte concentration and instrument response. nih.gov The range over which this relationship is linear defines the limits of quantification (LLOQ and ULOQ). nih.gov

Recovery : The efficiency of the analyte extraction process from the biological matrix. High and consistent recovery is desirable. nih.govnih.gov

Matrix Effect : The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Stability : The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures (e.g., -80 °C). nih.govnih.gov

Validated methods have been successfully developed for similar hydroxy fatty acids in human plasma, demonstrating good accuracy, precision, and stability. nih.govnih.gov These assays are crucial for applying analytical techniques to large-scale clinical studies. nih.gov

Integration of Untargeted and Targeted Metabolomics Approaches

The comprehensive analytical assessment of this compound, a medium-chain hydroxy fatty acid, is significantly enhanced by the strategic integration of untargeted and targeted metabolomics methodologies. This synergistic approach leverages the broad exploratory power of untargeted analysis with the high specificity and quantitative accuracy of targeted methods. Such integration is crucial for both the discovery of novel biological roles of this compound and its precise quantification in complex biological matrices.

Untargeted metabolomics serves as a hypothesis-generating tool, casting a wide net to capture a global snapshot of all measurable metabolites in a sample, including previously unknown or unexpected compounds. This is particularly valuable for identifying this compound in samples where its presence has not been previously established or for discovering novel metabolic pathways in which it may be involved. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or time-of-flight (TOF) analyzers, are typically employed in untargeted studies to generate a rich dataset of mass-to-charge ratios and retention times for thousands of features.

Following the initial discovery phase, targeted metabolomics is employed for the validation and accurate quantification of this compound. This hypothesis-driven approach utilizes techniques like triple quadrupole mass spectrometry (QqQ) operating in multiple reaction monitoring (MRM) mode. The high selectivity and sensitivity of MRM allow for the precise measurement of this compound concentrations, even at low levels in intricate biological fluids. The development of a robust targeted assay requires the use of stable isotope-labeled internal standards to ensure high accuracy and precision.

The integration of these two approaches creates a powerful workflow. Putative identification of this compound from an untargeted experiment can be confirmed by comparing its fragmentation pattern and retention time with a pure chemical standard in a targeted analysis. Furthermore, untargeted analysis can reveal other metabolic changes that correlate with fluctuations in this compound levels, providing a broader biological context for its role in various physiological or pathological states.

A key challenge in the analysis of hydroxy fatty acids is the presence of positional isomers, which can have similar mass spectra. The chromatographic separation is therefore a critical component of the analytical method. The integration of advanced liquid chromatography techniques with high-resolution mass spectrometry is essential to distinguish this compound from its isomers.

Detailed Research Findings

While specific studies focusing exclusively on an integrated metabolomics approach for this compound are limited, the principles can be illustrated through methodologies applied to similar medium-chain hydroxy fatty acids. Research on related compounds demonstrates the power of this combined strategy.

For instance, in studies of metabolic disorders, untargeted metabolomics might first reveal a general perturbation in fatty acid oxidation, indicated by the accumulation of several medium-chain hydroxy fatty acids. This initial finding would then prompt a targeted analysis to specifically quantify key metabolites, including this compound, to understand the precise nature of the metabolic block.

The following data tables represent hypothetical yet realistic findings from an integrated metabolomics study designed to assess this compound in a research setting, for example, comparing a control group to a group with a hypothetical metabolic condition.

Table 1: Putative Identification of this compound using Untargeted HRMS Analysis

| Feature ID | Measured m/z | Retention Time (min) | Putative Identification | Putative Adduct | Mass Error (ppm) |

| F01234 | 145.0865 | 4.72 | This compound | [M-H]⁻ | 1.2 |

This table illustrates the initial detection of a feature that is putatively identified as this compound based on its accurate mass in an untargeted high-resolution mass spectrometry experiment.

Table 2: Targeted LC-MS/MS Method Parameters for Quantification of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Internal Standard |

| This compound | 145.1 | 101.1 | 15 | This compound-d3 |

| This compound | 145.1 | 57.1 | 20 | This compound-d3 |

| This compound-d3 | 148.1 | 104.1 | 15 | - |

This table outlines the specific parameters for a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the accurate quantification of this compound, including the use of a stable isotope-labeled internal standard.

Table 3: Quantitative Results from Targeted Analysis of this compound in Biological Samples

| Sample Group | N | This compound Concentration (µM) (Mean ± SD) | p-value | Fold Change |

| Control | 20 | 0.85 ± 0.21 | <0.01 | 3.2 |

| Metabolic Condition X | 20 | 2.72 ± 0.54 |

This table presents hypothetical quantitative data obtained from a targeted analysis, showing a significant increase in the concentration of this compound in a group with a metabolic condition compared to a control group. This type of quantitative data is essential for validating the findings from the initial untargeted screen.

The integration of untargeted and targeted metabolomics provides a comprehensive framework for the qualitative and quantitative assessment of this compound. This powerful combination enables the discovery of its potential roles in biological systems and its validation as a biomarker through precise and accurate measurement.

3 Hydroxyheptanoic Acid As a Research Biomarker in Health and Pathophysiology

Indicators of Metabolic Disorders

Association with Type 2 Diabetes Mellitus and Insulin Resistance

While direct research specifically targeting 3-hydroxyheptanoic acid in type 2 diabetes mellitus (T2DM) and insulin resistance is limited, the broader class of medium-chain 3-hydroxy fatty acids is gaining attention in metabolic research. Studies have indicated that dysregulation of fatty acid oxidation plays a significant role in the pathophysiology of obesity and insulin resistance. Medium-chain fatty acids, in general, appear to offer protection from lipotoxicity and subsequent insulin resistance.

A pharmacometabolomic study of patients with T2DM revealed that treatment with metformin (B114582), a first-line antidiabetic medication, led to a significant increase in the circulating levels of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate researchgate.netnih.govnih.gov. This suggests that metformin may influence fatty acid metabolism, leading to an accumulation of these hydroxylated forms. The increased levels of these 3-hydroxy medium-chain fatty acids may, in turn, have downstream effects on metabolism researchgate.netnih.gov. While this study did not measure this compound, the findings for its close structural analogs (C8 and C10) suggest that odd-chain 3-hydroxy fatty acids could also be affected by metformin therapy and play a role in the metabolic shifts associated with T2DM treatment.

Furthermore, other hydroxylated fatty acids, such as 3-hydroxyisobutyrate (a catabolic intermediate of the amino acid valine), have been identified as strong markers of insulin resistance in T2DM and obesity nih.gov. This highlights the growing interest in hydroxylated fatty acids as potential biomarkers and mediators in metabolic diseases. The structural similarity of this compound to these compounds suggests its potential as a yet-to-be-explored biomarker in the context of insulin resistance.

Table 1: Selected Medium-Chain 3-Hydroxy Fatty Acids and their Association with Type 2 Diabetes Mellitus and Insulin Resistance

| Compound | Association | Research Finding |

| 3-Hydroxyoctanoic Acid | Increased with Metformin Therapy | A study on T2DM patients showed significantly elevated levels in those treated with metformin. |

| 3-Hydroxydecanoic Acid | Increased with Metformin Therapy | Similar to 3-hydroxyoctanoate, levels were found to be higher in metformin-treated T2DM patients. |

| 3-Hydroxyisobutyrate | Marker of Insulin Resistance | Elevated circulating levels are correlated with insulin resistance and the presence of type 2 diabetes. |

Role in Defects of Mitochondrial β-Fatty Acid Oxidation

Disorders of mitochondrial β-fatty acid oxidation (FAO) are a group of inherited metabolic diseases where the body is unable to properly break down fatty acids for energy. This leads to an accumulation of fatty acid intermediates, which can be toxic. In defects involving medium-chain fatty acid metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), there is an accumulation of medium-chain fatty acids and their derivatives.

The metabolism of odd-chain fatty acids, such as heptanoic acid (C7), is of particular interest in the context of FAO disorders. Triheptanoin, a synthetic triglyceride composed of three heptanoic acid molecules, is used as a therapeutic agent for some of these conditions isciii.esdrugbank.com. Upon ingestion, triheptanoin is broken down into heptanoic acid, which then undergoes β-oxidation. It is through this metabolic process that this compound would be formed as an intermediate. In individuals with certain enzyme deficiencies, this intermediate could potentially accumulate.

Research on fibroblasts from patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies has shown that odd-numbered medium-chain fatty acids can decrease the buildup of toxic long-chain fatty acid intermediates nih.gov. However, this effect was found to be less pronounced than that of even-numbered medium-chain fatty acids nih.gov. This suggests that while beneficial, the metabolism of odd-chain fatty acids like heptanoic acid might still lead to an accumulation of its own intermediates, such as this compound, in these specific disorders.

Table 2: Role of Odd-Chain Fatty Acids in Mitochondrial β-Fatty Acid Oxidation Defects

| Disorder | Therapeutic Use of Odd-Chain Fatty Acids | Potential for this compound Accumulation |

| Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Triheptanoin is used as an energy source. | Incomplete oxidation of heptanoic acid could lead to the accumulation of this compound. |

| LCHAD/MTP Deficiency | Odd-chain MCFAs reduce the accumulation of long-chain FAO intermediates. | The metabolism of heptanoic acid may result in the buildup of this compound. |

Implications in Diabetic Ketoacidosis and Ketogenic Diets

Diabetic ketoacidosis (DKA) is a serious complication of diabetes that occurs when the body produces high levels of blood acids called ketones. This happens when the body cannot produce enough insulin and starts to break down fat at an accelerated rate. A study of diabetic patients with ketoacidosis identified 3-hydroxyhexanoic acid, a close structural analog of this compound, as an abnormal metabolite in their urine and serum nih.gov. This compound was not detected in healthy individuals or diabetic patients without ketosis, suggesting that its presence is linked to the ketotic state nih.gov. This finding strongly implies that other medium-chain 3-hydroxy fatty acids, including this compound, could also be elevated during DKA as a result of the massive mobilization and incomplete oxidation of fatty acids.

Ketogenic diets, which are high in fat and low in carbohydrates, are designed to induce a state of ketosis. The therapeutic use of triheptanoin in conjunction with ketogenic diets is being explored for various conditions nih.govreddit.com. The metabolism of triheptanoin leads to the production of heptanoate, which is then oxidized in the liver. This process can generate five-carbon ketone bodies (β-hydroxypentanoate and β-ketopentanoate) as well as acetyl-CoA nih.gov. As this compound is an intermediate in the β-oxidation of heptanoic acid, its levels would be expected to increase in individuals on a triheptanoin-supplemented ketogenic diet.

Markers of Inflammatory and Infectious Processes

Correlation with Immune Activation and Inflammation Markers (e.g., HIV-1)

Chronic immune activation and inflammation are hallmarks of HIV-1 infection, persisting even in individuals on effective antiretroviral therapy (ART). Metabolomic studies are increasingly being used to identify biomarkers associated with this persistent inflammation. A multi-omics study of people living with HIV-1 (PLWH) identified several metabolic disturbances linked to immune recovery.

In treatment-naïve individuals, this study found increased levels of 3-hydroxyoctanoic acid that were positively correlated with markers of CD8 T cell activation and inflammation nih.govnih.gov. Furthermore, elevated 3-hydroxyoctanoic acid was negatively correlated with CD4 T cell counts and positively correlated with inflammation markers, regardless of ART status nih.govnih.gov. 3-hydroxyoctanoic acid is known to activate the G-protein-coupled receptor 84 (GPR84), which promotes pro-inflammatory responses in immune cells.

While this research focused on the even-chain 3-hydroxyoctanoic acid, the findings provide a strong rationale for investigating the role of odd-chain counterparts like this compound in the context of HIV-1 and inflammation. Given the similar chemical structure, it is plausible that this compound could also be involved in inflammatory pathways and serve as a biomarker for immune activation in HIV-1 and other inflammatory conditions.

Table 3: Correlation of 3-Hydroxyoctanoic Acid with Immune Markers in HIV-1 Infection

| Biomarker | Correlation with CD4 T Cell Counts | Correlation with Inflammation Markers |

| 3-Hydroxyoctanoic Acid | Negative | Positive |

Potential as Endotoxin Markers of Gram-Negative Bacterial Infections

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of gram-negative bacteria and can trigger strong inflammatory responses in humans. The detection of endotoxins is crucial in various fields, including medicine and environmental health. 3-hydroxy fatty acids (3-OH FAs) are integral constituents of the lipid A portion of LPS and are considered chemical markers for the presence of endotoxins nih.govnih.govbiomedres.usbiomedres.us.

The analysis of 3-OH FAs by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) provides a way to quantify total endotoxin levels nih.govbiomedres.usbiomedres.us. Research has shown that 3-OH FAs with chain lengths from C10 to C18 are reliable markers for endotoxins researchgate.net. Some studies have developed methods that include a range of 3-hydroxy fatty acids from C8 to C18 for profiling endotoxins in various samples nih.gov.

While many studies focus on even-chain 3-OH FAs, the presence of odd-carbon chain length 3-OH FAs in environmental samples has been noted, constituting a significant fraction of the total 3-OH FAs researchgate.net. This indicates that this compound, as a C7 3-OH FA, could also be a component of the lipid A of certain gram-negative bacteria and thus serve as a potential biomarker for endotoxin exposure. However, it is important to note that low levels of 3-OH FAs can also be produced by mammalian mitochondrial fatty acid β-oxidation, which could be a limitation in using these acids as exclusive markers for endotoxin in mammalian samples nih.gov.

Insufficient Data Available to Generate Article on this compound as a Research Biomarker

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on this compound as a research biomarker for gastrointestinal inflammatory diseases, cardiovascular events, and renal functional decline as per the requested outline.

Extensive searches for direct research on "this compound" in the context of Crohn's disease, ulcerative colitis, as a prognostic marker for cardiovascular events, or in association with renal functional decline did not yield specific studies or detailed findings. Broader searches on "medium-chain 3-hydroxy fatty acids" provided some tangential information but lacked the specific focus on this compound required to fulfill the article's stringent outline.

While some research has investigated other fatty acids as potential biomarkers in these conditions, the specific role and clinical significance of this compound remain largely unexplored in the available scientific literature. Consequently, the creation of an evidence-based article with detailed research findings and data tables, as specified in the instructions, is not feasible at this time.

To provide an accurate and scientifically sound response, it is crucial to rely on published research. In this instance, the necessary body of evidence concerning this compound for the requested topics does not currently exist. Therefore, any attempt to generate the article would be speculative and would not meet the required standards of scientific accuracy.

Applications of R 3 Hydroxyheptanoic Acid and Its Derivatives in Advanced Biomedical and Biotechnological Fields

Chiral Synthons in Pharmaceutical and Fine Chemical Synthesis

The stereochemistry of a molecule is paramount in determining its biological activity. (R)-3-Hydroxyheptanoic acid, with its defined stereocenter, serves as a valuable chiral synthon, or building block, in the synthesis of complex, enantiomerically pure molecules demanded by the pharmaceutical and fine chemical industries.

The incorporation of chiral centers is a critical aspect of the synthesis of many antibiotics and vitamins, as the biological targets for these molecules are often stereospecific. While the direct large-scale industrial use of (R)-3-hydroxyheptanoic acid as a primary building block for specific, commercially available antibiotics and vitamins is not extensively documented in publicly available literature, its potential as a chiral precursor is significant. The functional groups of (R)-3-hydroxyheptanoic acid allow for a variety of chemical modifications, enabling its integration into larger, more complex molecular architectures. The principles of stereospecific synthesis suggest that chiral molecules like (R)-3-hydroxyheptanoic acid can be crucial in constructing the precise three-dimensional structures required for the biological efficacy of many pharmaceutical compounds.

Research has demonstrated the potential of conjugating (R)-3-hydroxyalkanoic acids (R3HAs) to peptides to enhance their therapeutic properties. A study investigating the anti-cancer activity of the peptide DP18L found that its efficacy was significantly enhanced upon conjugation with R3HAs. The degree of this enhancement was shown to be dependent on the carbon chain length of the R3HA. Specifically, R3HAs with 9 and 10 carbons were most effective at improving the anti-cancer activity of the DP18L peptide.

Another aspect of this research highlighted the structural impact of R3HA conjugation. A variant of the DP18L peptide, DP17L, which lacks a hydrophobic leucine (B10760876) residue, exhibited lower efficacy against MiaPaCa cancer cells and had a lower alpha-helix content. However, the conjugation of any R3HA, from (R)-3-hydroxyhexanoic acid to (R)-3-hydroxydodecanoic acid, to DP17L restored the alpha-helix content to levels comparable to that of the more active DP18L peptide. This indicates that the conjugation of R3HAs can play a crucial role in stabilizing the secondary structure of peptides, which is often vital for their biological function. Interestingly, while the helical structure was restored even with shorter chain R3HAs, an enhancement in the anti-cancer activity of DP17L was only observed with R3HAs containing at least seven carbon atoms, suggesting that both structural stabilization and the lipophilic character of the fatty acid chain are important for the enhanced bioactivity of the peptide conjugate.

Functional Materials Development

The inherent biodegradability and biocompatibility of (R)-3-hydroxyheptanoic acid make it an attractive monomer for the synthesis of environmentally friendly and medically relevant polymers.

(R)-3-Hydroxyheptanoic acid is a naturally occurring monomer unit of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by various microorganisms. These bioplastics are considered sustainable alternatives to conventional petroleum-based plastics. PHAs are broadly classified into short-chain-length (scl-PHAs), consisting of monomers with 3 to 5 carbon atoms, and medium-chain-length (mcl-PHAs), with monomers of 6 to 14 carbon atoms. (R)-3-Hydroxyheptanoic acid, with its seven-carbon backbone, is a constituent of mcl-PHAs.

The properties of PHAs can be tailored by manipulating the monomer composition. For instance, the inclusion of mcl-PHA monomers like 3-hydroxyheptanoate can impart more elastomeric and flexible properties to the resulting polymer compared to the more rigid and brittle scl-PHAs like poly(3-hydroxybutyrate) (P3HB). This versatility allows for the production of a wide range of bio-based polyesters with properties suitable for diverse applications, from packaging materials to medical devices.

| Monomer | Chemical Formula | Classification | Resulting Polymer Properties |

|---|---|---|---|

| 3-Hydroxybutyrate | C4H8O3 | scl-PHA | Rigid, Brittle |

| 3-Hydroxyvalerate | C5H10O3 | scl-PHA | Increases flexibility compared to P3HB |

| 3-Hydroxyheptanoate | C7H14O3 | mcl-PHA | Elastomeric, Flexible |

| 3-Hydroxyoctanoate (B1259324) | C8H16O3 | mcl-PHA | Elastomeric, Flexible |

The biocompatibility and biodegradability of PHAs make them excellent candidates for biomedical applications, including the fabrication of nanocarrier systems for targeted drug delivery. Nanoparticles formulated from PHAs can encapsulate therapeutic agents, protecting them from degradation in the body and facilitating their delivery to specific sites, such as tumors.

The incorporation of mcl-PHA monomers like 3-hydroxyheptanoate can influence the physicochemical properties of these nanocarriers, such as drug loading capacity and release kinetics. For instance, the more amorphous and hydrophobic nature of mcl-PHAs may allow for higher loading of hydrophobic drugs and a more sustained release profile. These PHA-based nanoparticles can be further functionalized with targeting ligands on their surface to enhance their accumulation in cancer cells, thereby increasing the efficacy of the encapsulated drug while minimizing side effects on healthy tissues.

In the field of regenerative medicine, PHAs are utilized to create scaffolds that support tissue regeneration. These scaffolds provide a temporary matrix for cells to attach, proliferate, and differentiate, ultimately forming new tissue. The mechanical properties of these scaffolds can be tuned by altering the monomer composition of the PHA. The inclusion of 3-hydroxyheptanoate can lead to more flexible and elastic scaffolds, which are particularly suitable for soft tissue engineering applications.

Development of Novel Bioactive Agents

Beyond its role as a building block, (R)-3-hydroxyheptanoic acid and its derivatives are being explored for their own intrinsic biological activities. Research into the bioactivity of structurally similar (R)-3-hydroxyalkanoic acids provides strong indications for the potential of (R)-3-hydroxyheptanoic acid in this area.

A study on (R)-3-hydroxyoctanoic acid, a close structural analog of (R)-3-hydroxyheptanoic acid, revealed significant antimicrobial and antiproliferative properties. A library of derivatives of (R)-3-hydroxyoctanoic acid was synthesized and evaluated for biological activity. The study found that the presence of a free carboxylic acid group was crucial for the observed antimicrobial activity against a range of bacteria and fungi. For instance, the minimal inhibitory concentrations (MICs) against various bacteria were in the range of 2.8–7.0 mM, and for fungi, the MICs ranged from 0.1–6.3 mM.

Furthermore, certain derivatives, such as 3-halogenated octanoic acids, demonstrated the ability to inhibit the formation of hyphae in Candida albicans, a key virulence factor. Additionally, both (R)-3-hydroxyoctanoic acid and its derivative, (E)-oct-2-enoic acid, were found to inhibit the production of pyocyanin (B1662382), a quorum sensing-regulated virulence factor in the opportunistic pathogen Pseudomonas aeruginosa.

In terms of antiproliferative effects, the derivatives of (R)-3-hydroxyoctanoic acid generally showed low toxicity towards mammalian cell lines. However, (E)-oct-2-enoic acid and 3-oxooctanoic acid exhibited IC50 values of 1.7 and 1.6 mM, respectively, against a human lung fibroblast cell line. These findings suggest that derivatives of (R)-3-hydroxyheptanoic acid could be promising candidates for the development of new antimicrobial and anticancer agents.

| Compound | Activity | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| (R)-3-Hydroxyoctanoic acid | Antimicrobial | Bacteria and Fungi | MIC values of 2.8–7.0 mM (bacteria) and 0.1–6.3 mM (fungi) |

| 3-Halogenated octanoic acids | Antifungal | Candida albicans | Inhibition of hyphae formation |

| (R)-3-Hydroxyoctanoic acid | Quorum Sensing Inhibition | Pseudomonas aeruginosa | Inhibition of pyocyanin production |

| (E)-oct-2-enoic acid | Antiproliferative | Human lung fibroblast cell line | IC50 of 1.7 mM |

| 3-Oxooctanoic acid | Antiproliferative | Human lung fibroblast cell line | IC50 of 1.6 mM |

Antimicrobial Agents with Enhanced Efficacy

(R)-3-hydroxyalkanoic acids and their derivatives represent a class of molecules with significant antimicrobial potential. researchgate.netresearchgate.net Research on compounds structurally similar to (R)-3-hydroxyheptanoic acid, such as (R)-3-hydroxyoctanoic acid and (R)-3-hydroxydecanoic acid, has demonstrated broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov

Detailed research findings indicate that the antimicrobial efficacy of these compounds is linked to their chemical structure, particularly the presence of a free carboxylic group, which is essential for their activity. nih.govresearchgate.net Studies on a library of derivatives synthesized from (R)-3-hydroxyoctanoic acid showed that these molecules exhibit minimal inhibitory concentrations (MICs) against a range of bacteria and fungi. nih.gov For instance, racemic mixtures of saturated 3-hydroxy fatty acids have shown antifungal activity against various molds and yeasts with MICs ranging from 10 to 100 µg/ml. nih.gov A proposed mechanism for this antifungal action involves the disruption of the cell membrane's structural integrity, leading to increased permeability and eventual cytoplasmic disintegration. nih.gov

Beyond direct antimicrobial action, these compounds exhibit efficacy through the disruption of bacterial communication and community structures. One key mechanism is the inhibition of quorum sensing (QS), a cell-to-cell signaling process that bacteria use to coordinate virulence factor expression and biofilm formation. nih.gov (R)-3-hydroxyoctanoic acid, for example, has been shown to inhibit the production of pyocyanin, a QS-regulated virulence factor in the opportunistic pathogen Pseudomonas aeruginosa. nih.gov This anti-virulence approach weakens pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.

Furthermore, derivatives of these fatty acids can interfere with biofilm formation, a critical factor in chronic infections and antibiotic resistance. nih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which protects them from antibiotics and host immune responses. Halogenated derivatives, such as 3-halogenated octanoic acids, have demonstrated the ability to inhibit the formation of hyphae in Candida albicans, a crucial step in its biofilm development. nih.gov

| Compound Class | Pathogen(s) | Activity Type | MIC Range | Source(s) |

|---|---|---|---|---|

| (R)-3-Hydroxyalkanoic acid derivatives | Gram-positive & Gram-negative bacteria | Bacteriostatic/Bactericidal | 2.8–7.0 mM | nih.govresearchgate.net |

| (R)-3-Hydroxyalkanoic acid derivatives | Candida albicans, Microsporum gypseum | Fungistatic/Fungicidal | 0.1–6.3 mM | nih.govresearchgate.net |

| (R)-3-Hydroxyoctanoic acid | Listeria spp., Staphylococcus aureus | Bacteriostatic/Bactericidal | 1–5 mM | nih.govresearchgate.net |

| Racemic 3-Hydroxy Fatty Acids | Molds and Yeasts | Antifungal | 10–100 µg/ml | nih.gov |

| (R)-3-Hydroxyoctanoic acid | Pseudomonas aeruginosa | Quorum Sensing Inhibition | - | nih.gov |

| 3-Halogenated octanoic acids | Candida albicans | Hyphae Formation Inhibition | - | nih.gov |

Therapeutic Modulators of G Protein-Coupled Receptors

Medium-chain 3-hydroxy fatty acids, including the close homologues of 3-hydroxyheptanoic acid, are recognized as signaling molecules that modulate the function of specific G protein-coupled receptors (GPCRs). nih.gov These receptors are integral membrane proteins that play crucial roles in cellular communication and are major targets for therapeutic drugs. advancedsciencenews.com Specifically, 3-hydroxyoctanoic acid (3-HO) and 3-hydroxydecanoic acid (3-HDec) have been identified as endogenous agonists for the hydroxycarboxylic acid receptor 3 (HCA3) and GPR84. nih.govnih.govfrontiersin.org